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Compound of Interest

Compound Name: O-Isopropylguanosine
CAS No.: 82773-20-4
Cat. No.: B1207811
Get Quote
. J

Abstract & Introduction

-Isopropylguanosine (

-iPrG) is a critical nucleoside analogue used primarily as a steric probe for the active site of
-alkylguanine-DNA alkyltransferase (MGMT/AGT). Unlike the physiological substrate
-methylguanine (

-mG), the isopropy! derivative presents a bulky steric challenge to the MGMT active site.
While

-benzylguanine (

-BG) is a potent inhibitor (suicide substrate) of MGMT,

-iIPrG serves as a kinetic discriminator. It allows researchers to:

* Map Active Site Plasticity: Determine the steric limits of MGMT mutants (e.g., assessing
"super-repair’ mutants).

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1207811#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1207811?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

e Study Mutagenesis:

-IPrG is a persistent lesion that, if unrepaired, leads to G
A transition mutations during replication.

» Validate Repair Assays: Act as a negative or slow-repair control in high-throughput screening
of MGMT inhibitors.

This guide details the protocols for handling

-iPrG, incorporating it into oligonucleotides, and utilizing it in kinetic repair assays.

Material Handling & Properties
Physicochemical Properties[1]

o Compound:

-Isopropylguanosine (Ribonucleoside) or
-Isopropyl-2'-deoxyguanosine (Deoxynucleoside - for DNA studies).

o CAS: 82773-20-4 (Ribonucleoside).
e Molecular Weight: 325.32 g/mol .
 Solubility: Soluble in DMSO (

20 mg/mL); sparingly soluble in water.

o Stability: The

-ether linkage is stable under basic conditions (standard oligo deprotection) but acid-labile.
Avoid prolonged exposure to pH < 4.0.

Reconstitution Protocol

e Solvent: Use anhydrous DMSO (Dimethyl sulfoxide), PCR-grade.

o Concentration: Prepare a 100 mM stock solution.
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o Example: Dissolve 3.25 mg in 100
L DMSO.
o Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for 6 months.
« Verification: Verify concentration using UV absorbance.

o nm (distinct from Guanosine
nm due to

-alkylation).

Experimental Protocols

Protocol A: Synthesis of -iPrG Containing
Oligonucleotides

Context: To study DNA repair, the nucleoside must be embedded in a DNA strand. This is
achieved via solid-phase phosphoramidite chemistry.[1]

Reagents:

e -iPr-dG-CE Phosphoramidite (commercially available or synthesized via Mitsunobu reaction
of 6-chloropurine riboside).

» Standard DNA Phosphoramidites (dA, dC, dG, dT).
¢ Solid Support (CPG).
Workflow Steps:

o Coupling: Use standard coupling time (increase to 6 minutes for the modified base to ensure
high yield).

o Oxidation: Standard lodine/Water/Pyridine.

o Deprotection (CRITICAL):
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o Do NOT use strong acids.

o Use UltraMild deprotection (0.05 M Potassium Carbonate in Methanol) for 4 hours at
Room Temperature, OR Ammonium Hydroxide/Methylamine (AMA) for 15 min at 65°C if
the

-ether is verified stable (isopropyl is relatively robust compared to cyanoethyl).

o Recommendation: Use Pac-anhydride protected canonical bases to allow mild
deprotection (K2CO3/MeOH), preserving the

-isopropyl ether integrity.

 Purification: HPLC (Protocol C).

Protocol B: MGMT Kinetic Repair Assay

Context: Measuring the rate at which MGMT removes the isopropyl group. This is a "suicide™
reaction where the alkyl group is transferred to the enzyme's Cysteine-145.

Pathway Visualization (Graphviz):

DNA-O6-iPrG X . MGMT (Inactivated)
Steric Hindrance . ___________
Michaelis Complex High Barrier >i Alkyl Transfer >
[DNA-MGMT] 1 (Rate Limiting)
MGMT (Active) bmmmmm e : DNA-Guanine
Cys-145-SH (Repaired)

Figure 1: Mechanism of MGMT-mediated repair of O6-Isopropylguanosine.
Note the steric hindrance at the transfer step compared to methyl groups.

Click to download full resolution via product page
Step-by-Step Procedure:
e Substrate Preparation: Anneal the

-iPrG oligonucleotide with its complement (usually containing a Thymine opposite the lesion)
to form double-stranded DNA (dsDNA).
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o Buffer: 10 mM Tris-HCI (pH 7.6), 100 mM NaCl. Heat to 90°C, cool slowly to RT.

e Reaction Mix:

o Buffer: 50 mM Tris-HCI (pH 7.6), 5 mM DTT (essential to keep MGMT active), 1 mM
EDTA, 50

g/mL BSA.

o Enzyme: Recombinant Human MGMT (0.5 - 5.0 pmol).
o Substrate: 5 pmol dsDNA containing
-iPrG.
 Incubation: Incubate at 37°C.

o Timepoints: 0, 5, 15, 30, 60, 120 minutes. (Repair is slower than Methyl; extended times
are needed).

e Termination: Stop reaction by adding equal volume of Ice-cold 0.1 M HCI (precipitates
protein) or heating to 95°C for 5 min (denatures protein).

e Analysis: Analyze the supernatant via HPLC (Protocol C). The "Repaired"” product is
standard Guanosine-DNA; the "Unrepaired" is

-iIPrG-DNA.
Protocol C: HPLC Analysis & Quantification
Context: Separating the repaired (G) from unrepaired (O6-iPrG) oligonucleotides.

System: Reversed-Phase HPLC (C18 Column). Column: Agilent Eclipse XDB-C18 (4.6 x 150
mm, 5

m) or equivalent.

Gradient Table:
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% Buffer A (0.1 M % Buffer B

Time (min) TEAA, pH 7.0) (Acetonitrile) Flow Rate (mL/min)
0.0 95 5 1.0
20.0 60 40 1.0
25.0 5 95 1.0
30.0 95 5 1.0

Detection: UV at 260 nm. Expected Results:
e Repaired Oligo (G): Elutes earlier (more polar).
e Unrepaired Oligo (

-iPrG): Elutes later (hydrophobic isopropyl group increases retention).

o Calculation:

Troubleshooting & Optimization

Issue Probable Cause Corrective Action

Add DTT to buffer; Ensure

MGMT is active using a control

(
) MGMT inactive or steric bulk
No Repair Observed ) -mG substrate).
too high.
-iPrG is a slow substrate;
increase enzyme
concentration.
Use UltraMild deprotection
) ) Acidic hydrolysis during (K2CO3/MeOH). Avoid acetic
Oligo Degradation ] o ]
deprotection. acid in HPLC mobile phase
(use TEAA).
o Use fresh anhydrous DMSO.
Precipitation in Stock DMSO absorbed water.

Warm to 37°C to redissolve.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Application Note: Mechanistic Profiling of DNA Repair
using -Isopropylguanosine ( -iPrG)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1207811/docs#application-note-mechanistic-
profiling-of-dna-repair-using-isopropylguanosine-iprg]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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